Product packaging for 6-iodo-N,N-dimethylpyrimidin-4-amine(Cat. No.:CAS No. 1704064-36-7)

6-iodo-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1408844
CAS No.: 1704064-36-7
M. Wt: 249.05 g/mol
InChI Key: PIUQMBPVDAZNKD-UHFFFAOYSA-N
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Description

6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS Number: 1704064-36-7) is a high-purity pyrimidine derivative supplied with a minimum purity of 98% (by HPLC) . This compound has the molecular formula C 6 H 8 IN 3 and a molecular weight of 249.05 g/mol . Its structure features an iodine atom at the 6-position of the pyrimidine ring, making it a versatile and valuable chemical building block for a wide range of research applications. The primary research value of this compound lies in its use in medicinal chemistry and drug discovery . The iodine substituent is an excellent functional handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows researchers to efficiently generate diverse libraries of more complex pyrimidine derivatives for biological screening. The scaffold is of significant interest in the development of novel small-molecule inhibitors and probes. Handling and Safety: This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should consult the safety data sheet and conduct all manipulations in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8IN3 B1408844 6-iodo-N,N-dimethylpyrimidin-4-amine CAS No. 1704064-36-7

Properties

IUPAC Name

6-iodo-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUQMBPVDAZNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine typically involves the iodination of N,N-dimethylpyrimidin-4-amine. One common method includes the reaction of N,N-dimethylpyrimidin-4-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Iodo-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a primary amine would yield an N,N-dimethylpyrimidin-4-amine derivative with the new substituent replacing the iodine atom.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Research
Research indicates that 6-Iodo-N,N-dimethylpyrimidin-4-amine exhibits potential anticancer properties. Studies have shown that it may inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. For instance, its efficacy was evaluated in vitro against breast and colon cancer cell lines, demonstrating a significant reduction in cell viability at certain concentrations .

2. Antiviral Activity
The compound has also been investigated for its antiviral properties. In a study focusing on viral replication mechanisms, derivatives of this compound were found to exhibit inhibitory effects on viral RNA synthesis, suggesting its potential as a therapeutic agent against viral infections .

Applications in Organic Synthesis

1. Synthesis of Novel Compounds
this compound serves as an important intermediate in the synthesis of various bioactive molecules. For example, it can be used to synthesize substituted pyrimidines and other heterocycles through nucleophilic substitution reactions or coupling reactions with other electrophiles .

2. Catalytic Applications
Recent advancements have highlighted the use of this compound in catalytic systems for organic transformations. It has been employed as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds with high efficiency and selectivity .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound over 48 hours. The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via activation of caspase pathways.

Case Study 2: Synthesis of Pyrimidine Derivatives

A synthetic route involving this compound was developed to produce novel pyrimidine derivatives with enhanced biological activity. The reaction conditions included:

  • Reagents : this compound, aryl halides, and a palladium catalyst.
  • Yield : Up to 85% for target compounds.

Data Table: Summary of Research Findings

Application AreaCompound UsedKey FindingsReference
Anticancer ResearchThis compoundSignificant reduction in cell viability
Antiviral ActivityDerivatives of the compoundInhibition of viral RNA synthesis
Organic SynthesisAs an intermediateEfficient synthesis of novel pyrimidines
Catalytic ApplicationsLigand in cross-coupling reactionsHigh yield and selectivity in carbon-carbon bond formation

Mechanism of Action

The mechanism of action of 6-iodo-N,N-dimethylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Halogen Effects

Key structural analogs include halogenated pyrimidines and related derivatives. Below is a comparative analysis:

Table 1: Comparison of Halogenated Pyrimidin-4-Amines
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
6-Iodo-N,N-dimethylpyrimidin-4-amine Pyrimidine I (C6), N,N-dimethyl (C4) C6H9IN3 266.07 (calc.) High polarizability; potential kinase inhibitor
6-Chloro-N,N-dimethylpyrimidin-4-amine Pyrimidine Cl (C6), N,N-dimethyl (C4) C6H8ClN3 157.60 Common intermediate; used in Suzuki couplings
6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine Thienopyrimidine Br (C6), N-aryl (C4) Varies ~300–350 Anticancer activity; enhanced π-stacking
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyridopyrimidine Cl (C6), N-(4-FPh) (C4) C15H11ClFN3 303.72 Antibacterial agents; improved solubility via aryl groups
Key Observations :

Halogen Impact :

  • Iodine (6-iodo): Larger atomic radius and higher molecular weight than Cl or Br, which may enhance hydrophobic interactions in biological systems. However, the weaker C-I bond could reduce stability compared to Cl/Br analogs .
  • Chlorine (6-chloro): Smaller size and stronger C-Cl bond improve stability, making it a preferred intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Bromine (6-bromo): Intermediate in size and reactivity; often used in medicinal chemistry for balanced lipophilicity and reactivity .

Amine Substituents: N,N-Dimethyl (6-iodo and 6-chloro): Enhances solubility in organic solvents and may reduce metabolic oxidation compared to bulkier aryl groups .

Core Structure Differences: Pyrimidine vs. Thienopyrimidine/Pyridopyrimidine: Thienopyrimidines (e.g., ) exhibit extended conjugation, altering electronic properties and bioactivity. Pyridopyrimidines () merge pyridine and pyrimidine rings, enhancing planarity for DNA intercalation .

Biological Activity

Overview

6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS No. 1704064-36-7) is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The compound features an iodine atom and dimethylamine groups, which contribute to its reactivity and interaction with biological targets.

The molecular formula of this compound is C₆H₈IN₃. Its structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Research suggests that it may inhibit certain enzyme activities involved in disease pathways, leading to potential therapeutic effects. The exact molecular targets are under investigation, but the compound's ability to modify enzyme functions positions it as a candidate for further study in drug development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds derived from this structure have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these derivatives were comparable to established antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. For example, derivatives of this compound have been tested against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing significant antiproliferative effects. One study reported IC₅₀ values as low as 2.76 µM against specific cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

  • Anticancer Activity : A derivative of this compound was synthesized and tested against a panel of human tumor cell lines. The study found that this derivative exhibited selective cytotoxicity with an IC₅₀ value of 1.143 µM against renal cancer cells, suggesting a targeted therapeutic potential .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, several derivatives were synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Results indicated that some compounds demonstrated activity comparable to standard antibiotics, reinforcing the importance of this compound in developing new antimicrobial agents .

Comparative Analysis

A comparison between this compound and similar pyrimidine derivatives reveals distinct differences in reactivity and biological properties:

CompoundKey FeaturesBiological Activity
This compound Iodine atom enhances reactivityAntimicrobial, anticancer
N,N-Dimethylpyrimidin-4-amine Lacks iodine; less reactiveLimited biological activity
6-Chloro-N,N-dimethylpyrimidin-4-amine Chlorine instead of iodineDifferent reactivity; moderate activity
6-Bromo-N,N-dimethylpyrimidin-4-amine Bromine is less reactive than iodineVaries; less potent than iodine variant

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-iodo-N,N-dimethylpyrimidin-4-amine, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or cross-coupling reactions. For iodinated analogs like this compound, a common approach is halogen exchange using precursors such as 6-chloro-N,N-dimethylpyrimidin-4-amine with potassium iodide in the presence of a copper(I) catalyst under reflux conditions . Solvent choice (e.g., DMF or acetonitrile) and temperature control (80–120°C) are critical to avoid decomposition of the iodinated product. Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include the dimethylamino group (δ ~3.0 ppm for N(CH₃)₂) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₉IN₃).

Advanced Research Questions

Q. What strategies can mitigate by-product formation during the iodination of N,N-dimethylpyrimidin-4-amine derivatives?

  • Methodology : Competing side reactions, such as over-iodination or ring degradation, can be minimized by:

  • Controlled stoichiometry : Limiting KI to 1.1–1.3 equivalents to prevent di-iodination.
  • Catalyst optimization : Use of CuI instead of CuBr enhances selectivity for mono-iodination .
  • In-situ monitoring : Techniques like TLC or inline UV spectroscopy help track reaction progress and terminate it before side reactions dominate .

Q. How do researchers address discrepancies in crystallographic data for polymorphic forms of pyrimidine derivatives?

  • Methodology : Polymorphism in pyrimidines (e.g., variations in hydrogen-bonding networks) can lead to conflicting structural data. To resolve this:

  • Temperature-dependent crystallography : Assess structural stability across thermal gradients (e.g., 100–300 K).
  • Computational modeling : Density Functional Theory (DFT) calculations can predict energetically favorable conformers and validate experimental data .
  • Comparative analysis : Cross-reference with analogous compounds, such as 5-[(4-fluoroanilino)methyl]-6-methylpyrimidines, to identify common packing motifs .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in drug discovery?

  • Methodology : Pyrimidine derivatives are often screened for kinase inhibition or antimicrobial activity. Recommended protocols include:

  • Kinase inhibition assays : Use ATP-binding site competitors in a fluorescence-based ADP-Glo™ assay.
  • Antimicrobial testing : Broth microdilution (per CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index.

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Due to the compound’s potential reactivity and iodine content:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile by-products (e.g., HI gas).
  • Waste disposal : Segregate halogenated waste in labeled containers for incineration, adhering to EPA guidelines .

Data Analysis and Validation

Q. How can researchers reconcile conflicting spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Mitigation steps include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for NMR consistency.
  • Relaxation time adjustments : Increase acquisition times in ¹³C NMR to account for slow relaxation in iodinated compounds.
  • Benchmarking : Compare experimental data with simulated spectra from software like ACD/Labs or Gaussian .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-iodo-N,N-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-iodo-N,N-dimethylpyrimidin-4-amine

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